

dezapelisib Hodgkin lymphoma trial

NCT02456675

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Dezapelisib

CAS No.: 1262440-25-4

Cat. No.: S525808

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Drug Profile: Dezapelisib (INCB040093)

The table below summarizes the core chemical and development information for **dezapelisib**:

| Property | Description |
|----------------------------------|---------------------------------------------------------------|
| Generic Name | Dezapelisib [1] |
| Alternative Identifiers | INCB-040093, INCB040093 [1] |
| Drug Type | Small Molecule [1] |
| Chemical Formula | C ₂₀ H ₁₆ FN ₇ OS [1] |
| Mechanism of Action | Phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor [1] [2] |
| Original Developer | Incyte Corporation [2] |
| Highest Development Phase for HL | Phase II (Discontinued) [2] |

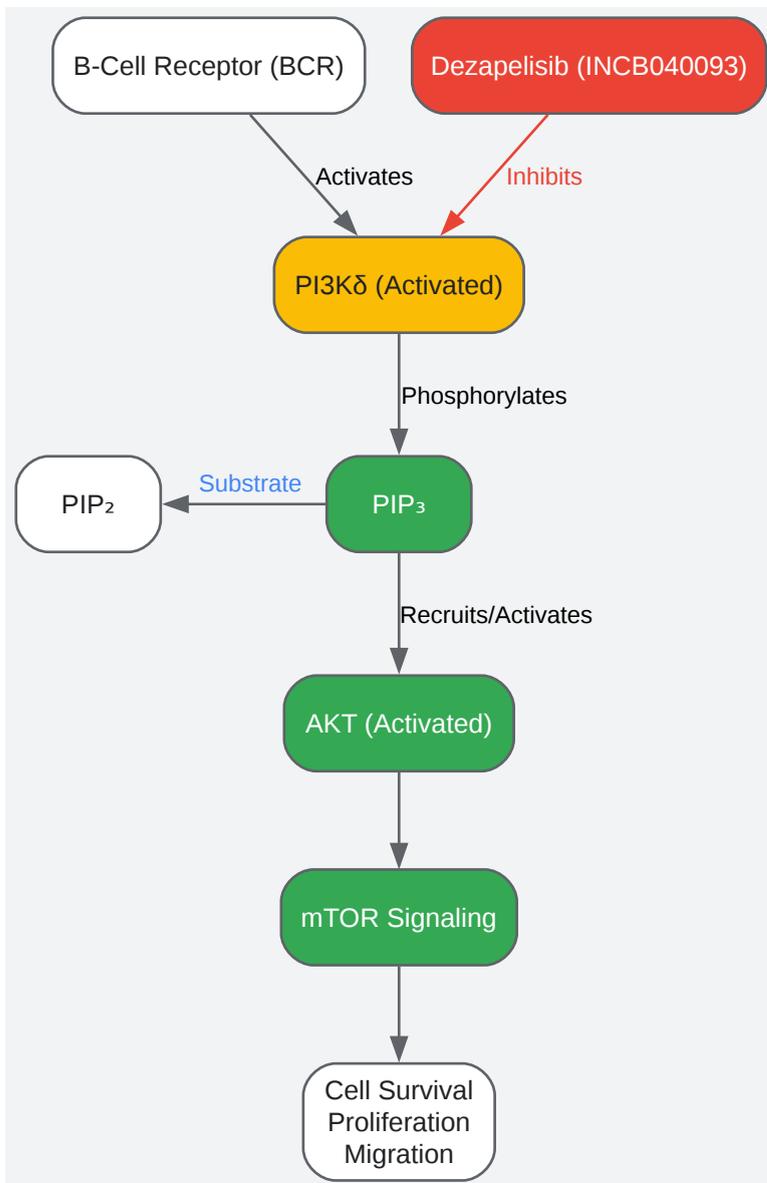
Clinical Trial NCT02456675 Overview

The following table outlines the key details of the primary clinical trial for **dezapelisib** in Hodgkin Lymphoma:

| Trial Element | Details |
|----------------------------|------------------------------------------------------------------------------------------------------------|
| ClinicalTrials.gov ID | NCT02456675 [1] |
| Patient Population | Relapsed/Refractory Hodgkin Lymphoma [1] [2] |
| Trial Arms | Dezapelisib monotherapy and combination with itacitinib (INCB039110) [1] [2] |
| Key Milestone | Terminated (May 2017) [2] |
| Primary Termination Reason | The changing treatment landscape for the development of new agents in combination for Hodgkin lymphoma [2] |

Mechanism of Action and Signaling Pathway

Dezapelisib is a selective inhibitor of phosphoinositide 3-kinase delta (PI3K δ), a key component of the PI3K signaling pathway that is crucial for cell growth, survival, and proliferation [1]. The diagram below illustrates the pathway and **dezapelisib**'s target.



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Inhibiting PI3K δ in Hodgkin lymphoma cells disrupts this pro-survival signaling, potentially leading to cancer cell death [1].

Research Context and Alternative Approaches

The termination of **dezapelisib**'s development reflects the highly dynamic nature of oncology drug development. Research has continued to explore the potential of PI3K inhibition, particularly in combination with other agents, for various lymphomas.

- **Combination Therapy Rationale:** Studies with other PI3K δ / γ inhibitors (like tenalisib and duvelisib) combined with histone deacetylase (HDAC) inhibitors (like romidepsin) have shown synergistic anti-tumor effects in T-cell lymphoma models [3] [4] [5]. These combinations target multiple signaling pathways simultaneously, which can lead to enhanced efficacy.
- **Clinical Trial Findings:** A phase I/II study of tenalisib plus romidepsin demonstrated a promising overall response rate of 63.0% in patients with relapsed/refractory T-cell lymphoma, supporting the clinical potential of this combination strategy [3] [4].

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References

1. : Uses, Interactions, Mechanism of Action | DrugBank Online Dezapelisib [go.drugbank.com]
2. - Incyte Corporation - AdisInsight Dezapelisib [adis.springer.com]
3. results from a phase I/II open-label multicenter study [haematologica.org]
4. Safety and efficacy of tenalisib in combination with ... [pubmed.ncbi.nlm.nih.gov]
5. Trial of Duvelisib in Combination With Either Romidepsin or ... [clinicaltrials.stanford.edu]

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